molecular formula C20H23NO4S B5520944 (3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

(3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B5520944
M. Wt: 373.5 g/mol
InChI Key: KIBQNFFBGSLILX-DLBZAZTESA-N
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Description

(3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with a thiophene and a methoxyphenyl group

Scientific Research Applications

(3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene and methoxyphenyl groups through various coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction efficiency and scalability. The use of packed-bed reactors and response surface methodology can help in fine-tuning the reaction parameters such as catalyst loading, solvent choice, and temperature to achieve optimal yields .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-4-15-12(2)26-11-18(15)19(22)21-9-16(17(10-21)20(23)24)13-6-5-7-14(8-13)25-3/h5-8,11,16-17H,4,9-10H2,1-3H3,(H,23,24)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBQNFFBGSLILX-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)N2CC(C(C2)C(=O)O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(SC=C1C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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